molecular formula C21H28O4 B031870 7-Oxodehydroepiandrosterone 3-acetate CAS No. 1449-61-2

7-Oxodehydroepiandrosterone 3-acetate

Cat. No.: B031870
CAS No.: 1449-61-2
M. Wt: 344.4 g/mol
InChI Key: VVSMJVQHDZUPIL-UHFFFAOYSA-N
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Description

7-Oxodehydroepiandrosterone 3-acetate, also known as this compound, is a useful research compound. Its molecular formula is C21H28O4 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134911. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - 17-Ketosteroids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Therapeutic Potential : 7-oxo derivatives of DHEA exhibit increased activity without converting to testosterone or estrogens, suggesting potential as therapeutic agents (Lardy, Partridge, Kneer, & Wei, 1995).

  • Memory Improvement : 7-oxo-DHEA-acetate has been found to effectively reverse memory impairment in young mice and improve memory retention in older mice (Shi, Schulze, & Lardy, 2000).

  • Effects on Steroid and Lipid Parameters : Application of 7-oxo-DHEA gel in elderly men resulted in changes in steroid and lipid parameters, including a decline in testosterone and estradiol levels (Šulcová et al., 2001).

  • Weight Management : This compound significantly reduces body fat and weight in healthy overweight adults when combined with exercise and a low-calorie diet (Kaiman, Colker, Swain, Torina, & Shi, 2000).

  • Natural Antiglucocorticoid : 7beta-OH-DHEA shows promise as a natural antiglucocorticoid and a candidate for steroid replacement therapy, potentially countering the immunosuppressive effect of dexamethasone (Hampl et al., 2000).

  • Hair Loss Treatment : 7-oxo-DHEA-acetate (7-ODA) is a safe and effective oral steroid for treating male pattern baldness in rhesus monkeys, with no adverse clinical effects observed at certain doses (Henwood, Weeks, & Lardy, 1999).

  • Cancer Chemoprevention : Dehydroepiandrosterone and its synthetic analogs, including compounds like 7-oxo-DHEA, show potential as cancer chemopreventive drugs in humans (Hastings, Pashko, Lewbart, & Schwartz, 1988).

  • Analytical Method Development : A new high-performance liquid chromatography method for determining 7-oxo-dehydroepiandrosterone-3beta-sulfate in human plasma has been developed (Marwah, Marwah, & Lardy, 1999).

  • Chemical Synthesis : An improved method for the allylic oxidation reaction has been developed, successfully synthesizing 7-oxo-dehydroepiandrosterone and various steroidal compounds (Yang Qing-xiong, 2009).

Mechanism of Action

Target of Action

7-Keto Naturalean, also known as 7-Oxodehydroepiandrosterone 3-acetate or Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-, is a naturally occurring metabolite of the steroid hormone dehydroepiandrosterone (DHEA) . It is a non-steroidal molecule that is produced in the body from DHEA .

Mode of Action

It is believed to interact with thermogenic enzymes, promoting an increase in metabolic rate and energy expenditure . This interaction results in enhanced weight loss when combined with a diet and exercise program .

Biochemical Pathways

7-Keto Naturalean is involved in several biochemical pathways. It is a metabolite of DHEA, which is a precursor to male and female sex hormones . 7-keto naturalean cannot convert back into dhea or other steroid hormones in the body . It is believed to influence energy metabolism by increasing the activity of thermogenic enzymes .

Pharmacokinetics

It is known that as humans age, natural levels of 7-keto begin to decline . This suggests that the body’s ability to metabolize and utilize this compound may change over time.

Result of Action

Clinical studies have shown that 7-Keto Naturalean can promote weight loss in overweight adults when combined with a diet and exercise program . In one study, subjects given 200 mg of 7-Keto Naturalean daily experienced a significant reduction in body weight compared to those given a placebo . No significant changes in blood glucose, hormonal levels, liver enzymes, or renal function were reported .

Action Environment

The efficacy of 7-Keto Naturalean can be influenced by various environmental factors, including diet, exercise, and individual metabolic rate . It is most effective when used in conjunction with a calorie-restricted diet and regular exercise

Safety and Hazards

The World Anti-Doping Agency lists 7-keto-DHEA as a prohibited anabolic agent . The FDA has proposed that it be banned from use in compounded drugs .

Future Directions

7-Oxodehydroepiandrosterone 3-acetate and its related compounds are known for their neuroprotective and immunomodulatory properties . These neuroactive steroids are currently predominately analysed by mass spectrometry, for which the use of internal deuterated standards is necessary . This suggests that future research could focus on further understanding the properties and potential applications of these compounds.

Biochemical Analysis

Biochemical Properties

7-Keto Naturalean plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is involved in activating thermogenic enzymes, which are crucial for maintaining optimum thermogenesis or fat-burning activity .

Cellular Effects

7-Keto Naturalean has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase the metabolic rate, which can lead to weight loss .

Molecular Mechanism

The molecular mechanism of action of 7-Keto Naturalean involves its interactions with biomolecules and changes in gene expression. It cannot convert into other steroid hormones in the body and does not affect estrogen, testosterone, or progesterone levels in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Keto Naturalean change over time. It has been observed that as humans age, natural levels of 7-Keto Naturalean begin to decline .

Metabolic Pathways

7-Keto Naturalean is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .

Properties

IUPAC Name

(10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-16,19H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSMJVQHDZUPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932445
Record name 7,17-Dioxoandrost-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-61-2
Record name NSC134911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7,17-Dioxoandrost-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the research indicate about the effectiveness of 7-Keto Naturalean™ for weight loss?

A1: The provided research article, "The effect of 7-Keto Naturalean™ on weight loss: A randomized, double-blind, placebo-controlled trial" [], investigates the impact of 7-Keto Naturalean™ on weight loss in humans. The study design, which is considered the gold standard for clinical research, involved randomly assigning participants to receive either 7-Keto Naturalean™ or a placebo. The double-blind aspect means that neither the participants nor the researchers knew who was receiving which treatment, minimizing bias.

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